molecular formula C14H21BrO B12081596 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene

Cat. No.: B12081596
M. Wt: 285.22 g/mol
InChI Key: JYPZTEWLCCBJEZ-UHFFFAOYSA-N
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Description

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is an organic compound with the molecular formula C14H21BrO It is a brominated ether derivative of benzene, featuring a bromopentyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(propan-2-yl)phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include 1-[(5-hydroxypentyl)oxy]-3-(propan-2-yl)benzene, 1-[(5-cyanopentyl)oxy]-3-(propan-2-yl)benzene, and 1-[(5-aminopentyl)oxy]-3-(propan-2-yl)benzene.

    Oxidation: Products include 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzophenone and 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzoic acid.

    Reduction: The major product is 1-[(5-pentyl)oxy]-3-(propan-2-yl)benzene.

Scientific Research Applications

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study the effects of brominated ethers on biological systems, including their potential as enzyme inhibitors or modulators.

    Medicine: Research into its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene involves its interaction with molecular targets through its bromopentyl and isopropyl groups. The bromine atom can participate in halogen bonding, while the ether linkage and isopropyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(propan-2-yl)benzene: This compound lacks the bromopentyl group and has different reactivity and applications.

    1-[(5-Chloropentyl)oxy]-3-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    1-[(5-Bromopentyl)oxy]-4-(propan-2-yl)benzene: The position of the isopropyl group on the benzene ring is different, affecting its chemical behavior.

Uniqueness

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is unique due to the presence of both the bromopentyl and isopropyl groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a synthetic intermediate make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-propan-2-ylbenzene

InChI

InChI=1S/C14H21BrO/c1-12(2)13-7-6-8-14(11-13)16-10-5-3-4-9-15/h6-8,11-12H,3-5,9-10H2,1-2H3

InChI Key

JYPZTEWLCCBJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCCBr

Origin of Product

United States

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